molecular formula C14H18N2O5 B2645953 Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate CAS No. 2034420-41-0

Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate

Cat. No.: B2645953
CAS No.: 2034420-41-0
M. Wt: 294.307
InChI Key: BQBBPZHIVUIAID-UHFFFAOYSA-N
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Description

Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate typically involves multiple steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative. This step often requires the use of strong acids or bases and elevated temperatures to facilitate ring closure.

    Introduction of Functional Groups: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base. The carboxamido group is typically introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Indolizine derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)acetate: Unique due to its specific functional groups and ester linkage.

    Indolizine Derivatives: Other indolizine derivatives may lack the methoxy or carboxamido groups, leading to different chemical and biological properties.

    Indole Derivatives: Indole derivatives, while structurally related, often exhibit different reactivity and biological activities due to the absence of the fused pyrrole ring present in indolizines.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-3-21-12(18)8-15-14(19)13-9-5-4-6-16(9)11(17)7-10(13)20-2/h7H,3-6,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBBPZHIVUIAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C2CCCN2C(=O)C=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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